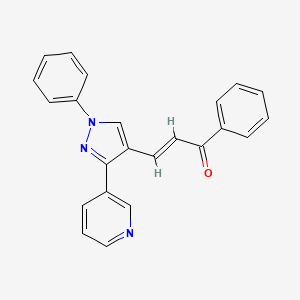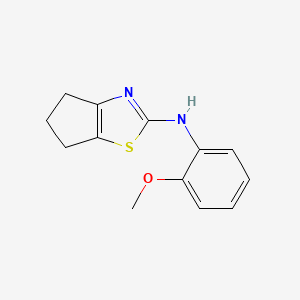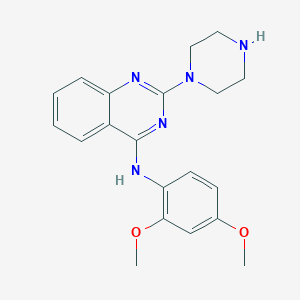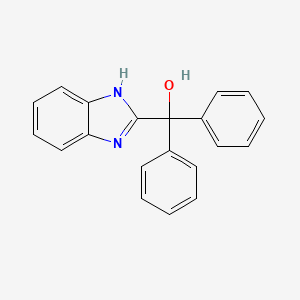![molecular formula C16H21N3O2 B10813768 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B10813768.png)
2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Substitution: The final step involves the substitution of the benzimidazole derivative with piperidine, which can be carried out using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, particularly in the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one likely involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and piperidine groups may enhance its binding affinity and specificity, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-1-yl)ethanol: Lacks the piperidine moiety.
1-(Piperidin-1-yl)ethanone: Lacks the benzimidazole core.
2-(2-(1H-Benzimidazol-1-yl)ethyl)-1H-benzo[d]imidazole: Contains an additional benzimidazole unit.
Uniqueness
The uniqueness of 2-(2-(1-Hydroxyethyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethan-1-one lies in its combined structural features, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12(20)16-17-13-7-3-4-8-14(13)19(16)11-15(21)18-9-5-2-6-10-18/h3-4,7-8,12,20H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPUCVSSCUIVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B10813691.png)
![4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide](/img/structure/B10813693.png)
![4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B10813694.png)

![3-[2-[2-(4-Methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B10813717.png)

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}furan-2-carboxamide](/img/structure/B10813731.png)


![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10813737.png)
![4-(4-Chloro-phenoxy)-N-[1,3,4]thiadiazol-2-yl-butyramide](/img/structure/B10813745.png)
![(Methylenebis(1H-benzo[d]imidazole-6,2-diyl))dimethanol](/img/structure/B10813749.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B10813757.png)
![N-(furan-2-ylmethyl)-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B10813758.png)
